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molecular formula C9H7NO B2453317 N-phenylprop-2-ynamide CAS No. 7341-97-1

N-phenylprop-2-ynamide

Cat. No. B2453317
M. Wt: 145.161
InChI Key: MJTDYWXUZKOVHX-UHFFFAOYSA-N
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Patent
US09393306B2

Procedure details

The compound 20 was prepared according to the method described for compound 1 employing aniline (1 g, 0.01 mol), propargylic acid (0.76 g, 0.01 mol), DCC (2.2 g, 0.01) and DMAP (8.6 mg, 0.07 mmol) to give brown solid compound 20 (1.35 g, 87%). 1H NMR (300 MHz, CD2Cl2) δ 2.93 (s, 1H), 7.15 (t, J=6.9 Hz, 1H), 7.33 (t, J=7.5 Hz, 2H), 7.52 (t, J=7.4 Hz, 2H), 7.79 (br s, 1H).
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.76 g
Type
reactant
Reaction Step Three
Name
Quantity
2.2 g
Type
reactant
Reaction Step Four
Name
Quantity
8.6 mg
Type
catalyst
Reaction Step Five
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1](OC1C=CC(C2C=CC=CC=2)=CC=1)(=[O:4])[C:2]#[CH:3].[NH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.C(O)(=O)C#C.C1CCC(N=C=NC2CCCCC2)CC1>CN(C1C=CN=CC=1)C>[C:19]1([NH:18][C:1](=[O:4])[C:2]#[CH:3])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)(=O)OC1=CC=C(C=C1)C1=CC=CC=C1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
0.76 g
Type
reactant
Smiles
C(C#C)(=O)O
Step Four
Name
Quantity
2.2 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Step Five
Name
Quantity
8.6 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound 20 was prepared

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(C#C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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